molecular formula C9H11N3O B13275844 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one

2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B13275844
M. Wt: 177.20 g/mol
InChI Key: ZOEJSYBBZPMLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis techniques to enhance reaction efficiency and yield . These methods are advantageous due to their ability to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed:

Scientific Research Applications

2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique biological activities and photophysical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2,3,7-trimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-5-4-8(13)10-9-6(2)7(3)11-12(5)9/h4H,1-3H3,(H,10,13)

InChI Key

ZOEJSYBBZPMLSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C(=NN12)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.